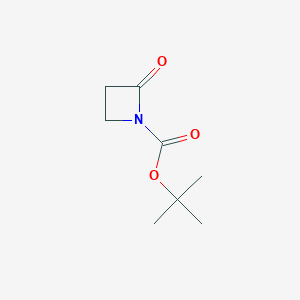
(2-アミノ-4-メチル-1,3-チアゾール-5-イル)酢酸
説明
(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
科学的研究の応用
(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
作用機序
Target of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid.
Result of Action
Thiazole derivatives have been found to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the action of these compounds may be influenced by the chemical environment .
生化学分析
Biochemical Properties
(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid may interact with proteins involved in cellular signaling, modulating their function and impacting cellular responses .
Cellular Effects
The effects of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . Furthermore, (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid may affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization within cells .
Molecular Mechanism
At the molecular level, (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, thiazole derivatives have been shown to inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid may influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
The temporal effects of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that thiazole derivatives exhibit varying degrees of stability under different conditions . Over time, (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid may undergo degradation, leading to changes in its biochemical properties and efficacy . Long-term studies have also indicated potential effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and antimicrobial properties . At higher doses, (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For instance, thiazole derivatives are known to undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via the renal or hepatic routes . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid.
Transport and Distribution
The transport and distribution of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the bioavailability and therapeutic efficacy of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid.
Subcellular Localization
The subcellular localization of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid plays a critical role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been observed to localize in the nucleus, where they can modulate gene expression . Understanding the subcellular localization of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid is crucial for elucidating its mechanism of action and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid typically involves the acylation of 2-aminothiazole. One common method is to react 2-aminothiazole with an acylating agent under suitable conditions to produce the desired compound .
Industrial Production Methods
Industrial production of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and production scale .
化学反応の分析
Types of Reactions
(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
類似化合物との比較
Similar Compounds
2-Mercapto-4-methyl-5-thiazoleacetic acid: Another thiazole derivative with similar structural features.
2-Amino-4-thiazoleacetic acid: Shares the thiazole ring and amino group but differs in other functional groups
Uniqueness
(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific and industrial applications .
特性
IUPAC Name |
2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-4(2-5(9)10)11-6(7)8-3/h2H2,1H3,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGKNBNMTYLSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625126 | |
| Record name | (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62556-93-8 | |
| Record name | (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)








